1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
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Description
This compound is a complex organic molecule with several functional groups. It contains a methoxy group, a methylphenyl group, a tetrazolyl group, a sulfanyl group, an acetyl group, a piperidine ring, and a carboxylic acid group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, could impart some rigidity to the molecule. The electron-withdrawing carboxylic acid group could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could make the compound soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-[1-(2-methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylacetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-11-3-4-14(26-2)13(9-11)22-17(18-19-20-22)27-10-15(23)21-7-5-12(6-8-21)16(24)25/h3-4,9,12H,5-8,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXKQJZVBAAUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=NN=N2)SCC(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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